molecular formula C11H9NO B1346518 2-Cyanophenyl cyclopropyl ketone CAS No. 898789-83-8

2-Cyanophenyl cyclopropyl ketone

Cat. No.: B1346518
CAS No.: 898789-83-8
M. Wt: 171.19 g/mol
InChI Key: TYLDFVOOALMOFG-UHFFFAOYSA-N
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Description

Structural Significance within Ketone and Cyclopropane (B1198618) Chemistry

The chemical behavior of 2-cyanophenyl cyclopropyl (B3062369) ketone is dictated by the interplay of its three core components: the cyclopropyl group, the ketone, and the ortho-substituted cyanophenyl ring. The cyclopropane ring, with its substantial ring strain, behaves in some respects like a double bond, capable of participating in reactions that involve ring-opening. The adjacent ketone functionality allows for conjugation with the cyclopropane ring, influencing its electronic properties and reactivity.

Computational studies on related aryl cyclopropyl ketones reveal that the aryl ring enhances the reactivity by stabilizing the formation of a ketyl radical, a key intermediate in certain reactions, and promoting the subsequent fragmentation of the cyclopropyl ring. nih.govacs.org This is due to the conjugation effect between the aromatic ring and the radical center. nih.govacs.org

The presence of a cyano (C≡N) group at the ortho position of the phenyl ring introduces further complexity and synthetic potential. The nitrile group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent ketone. Moreover, the nitrile group itself can be transformed into a variety of other functional groups, such as amines, amides, and carboxylic acids, making it a valuable synthetic handle. researchgate.net The ortho-positioning of the cyano group relative to the cyclopropyl ketone moiety creates a specific steric and electronic environment. This arrangement can lead to unique reactivity, particularly in intramolecular reactions where the cyano group or a derivative can interact with the ketone or cyclopropane ring. For instance, ortho-substituted phenyl cyclopropyl ketones have been shown to exhibit superior reactivity in certain catalytic couplings due to a balance between moderate conjugation and a pre-twisted conformation that facilitates subsequent reaction steps. nih.govacs.org

Historical Context of Related Cyclopropyl Ketone Research

The study of cyclopropane and its derivatives has a rich history. Cyclopropane itself was first synthesized in 1881 by August Freund. wikipedia.orgontosight.ai The first functionalized cyclopropane was synthesized shortly after in 1884. wiley-vch.de Initially considered laboratory curiosities, the synthetic potential of cyclopropanes began to be recognized in the mid-20th century. wiley-vch.de

Key developments in the synthesis of cyclopropanes, such as the Simmons-Smith reaction, made these strained rings more accessible for study. ontosight.ai Research into cyclopropyl ketones, in particular, has uncovered a wealth of unique reactions driven by the release of ring strain. Acid-catalyzed reactions of aryl cyclopropyl ketones, for example, can lead to the formation of tetralones through a cyclization process. rsc.org The development of donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-accepting group, has been a significant area of research, providing powerful building blocks for organic synthesis. wiley-vch.de While the broader field of cyclopropyl ketone chemistry is well-established, the specific investigation of cyanophenyl-substituted cyclopropyl ketones is a more recent development.

Current Research Landscape and Underexplored Facets of Cyanophenyl Cyclopropyl Ketones

Current research involving structures related to 2-cyanophenyl cyclopropyl ketone often focuses on their utility as versatile intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds. For example, 2-aminobenzonitriles, which are structurally related to the title compound, are valuable precursors for the synthesis of quinazolinones and quinazolines, classes of compounds with significant biological activity. rsc.orgacs.orgrsc.orgorganic-chemistry.org These syntheses often proceed through tandem reactions, where multiple bonds are formed in a single operation. rsc.orgacs.orgrsc.org

The reactivity of cyclopropyl ketones in formal [3+2] cycloaddition reactions has also been an area of intense interest, although much of this work has focused on aryl cyclopropyl ketones without the specific ortho-cyano substitution. nih.govacs.org These reactions, often catalyzed by transition metals like samarium(II) iodide, allow for the rapid construction of five-membered rings. nih.govacs.orgnih.govacs.org Computational studies suggest that ortho-substituted phenyl cyclopropyl ketones can exhibit enhanced reactivity in such transformations. nih.govacs.org

Despite this progress, the specific chemistry of this compound remains an area with underexplored facets. A systematic investigation into its participation in various cycloaddition and ring-opening reactions could unveil novel synthetic pathways. Furthermore, leveraging the ortho-cyano group as a key participant in intramolecular cyclizations following a cyclopropane ring-opening could lead to the efficient synthesis of novel polycyclic and heterocyclic architectures. The full potential of this uniquely functionalized ketone as a building block in complex molecule synthesis is still being uncovered.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
IUPAC Name 2-(cyclopropanecarbonyl)benzonitrile
Boiling Point (Predicted) 331.7±25.0 °C
Density (Predicted) 1.18±0.1 g/cm³
CAS Number 898789-83-8

Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopropanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLDFVOOALMOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642487
Record name 2-(Cyclopropanecarbonyl)benzonitrile
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-83-8
Record name 2-(Cyclopropylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropanecarbonyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyanophenyl Cyclopropyl Ketone and Analogues

Strategic Considerations for Ortho-Cyanophenyl Substitution

The presence of the ortho-cyano group on the phenyl ring introduces specific electronic and steric considerations that significantly influence the choice and outcome of synthetic strategies. The electron-withdrawing nature of the nitrile group can affect the reactivity of the aromatic ring and the adjacent ketone. Furthermore, the steric bulk of the cyano group in the ortho position can hinder the approach of reagents to the ketone's carbonyl group, necessitating careful selection of reaction conditions and reagents to achieve desired transformations.

Cyclopropanation-Based Syntheses

A common and effective approach to synthesizing 2-cyanophenyl cyclopropyl (B3062369) ketone involves the cyclopropanation of a suitable precursor, typically an α,β-unsaturated ketone.

Corey-Chaykovsky Cyclopropanation and Related Ylide Chemistry

The Corey-Chaykovsky reaction is a powerful tool for the formation of cyclopropanes from α,β-unsaturated carbonyl compounds. organic-chemistry.org This method utilizes sulfur ylides, which act as nucleophiles. organic-chemistry.orgunibo.it In the context of synthesizing 2-cyanophenyl cyclopropyl ketone, the reaction would involve the 1,4-addition of a sulfur ylide to a 2-cyanochalcone derivative, followed by an intramolecular ring closure to yield the cyclopropane (B1198618) ring. organic-chemistry.org The stability of the sulfur ylide is a key factor, with stabilized ylides being readily preparable and storable. unibo.it A general method for the synthesis of donor-acceptor cyclopropanes, including those with a hydroxyl group on the phenyl ring, has been developed based on the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov

The choice of the sulfur ylide is crucial; dimethylsulfoxonium methylide is a commonly used reagent. organic-chemistry.org The reaction is typically carried out by generating the ylide in situ from a sulfonium (B1226848) salt using a strong base. organic-chemistry.org

Table 1: Corey-Chaykovsky Cyclopropanation for Donor-Acceptor Cyclopropanes

Precursor Ylide Reagent Product Yield (%) Reference
2-Hydroxychalcone Trimethylsulfoxonium iodide / NaH (2-(2-Hydroxyphenyl)cyclopropyl)(phenyl)methanone 70 nih.gov
(E)-3-(5-Bromo-2-hydroxyphenyl)-1-phenylprop-2-en-1-one Trimethylsulfoxonium iodide / NaH (2-(5-Bromo-2-hydroxyphenyl)cyclopropyl)(phenyl)methanone Not specified nih.gov

This table is interactive. Click on the headers to sort the data.

Transition Metal-Catalyzed Cyclopropanation Approaches

Transition metal catalysis offers a versatile and efficient means for cyclopropanation reactions. organic-chemistry.orgnih.gov Rhodium and copper complexes are particularly effective in catalyzing the transfer of carbene or carbenoid species to alkenes. baranlab.org For the synthesis of this compound, a transition metal catalyst could be employed to facilitate the reaction between a diazo compound and a 2-cyanostyrene derivative. organic-chemistry.org Rhodium-catalyzed reactions of aryldiazoacetates have been shown to be effective for the cyclopropanation of various alkenes. nih.govnih.gov Cobalt-catalyzed cyclopropanation has also emerged as a valuable method. purdue.edu

The choice of catalyst and ligand can significantly influence the stereoselectivity of the reaction, allowing for the synthesis of specific stereoisomers of the target molecule.

Photoinduced and Radical-Mediated Cyclopropanation Pathways

Photoinduced and radical-mediated reactions provide alternative pathways for cyclopropane synthesis. organic-chemistry.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups. rsc.org One approach involves the visible-light-induced cyclopropanation of dibromomalonates with alkenes. rsc.org Radical-mediated processes can be initiated by various methods, including the use of photocatalysts or radical initiators. researchgate.netrsc.org For instance, the addition of a radical to a homoallylic tosylate followed by reduction and intramolecular substitution can lead to the formation of a cyclopropane ring. organic-chemistry.org

Ring-Closure Reactions for Cyclopropyl Ketone Formation

An alternative strategy involves the formation of the cyclopropane ring through an intramolecular ring-closure reaction. This can be achieved by starting with a suitably functionalized linear precursor. For example, a 1,3-dihalopropane derivative can undergo a Wurtz-type coupling to form the cyclopropane ring. wikipedia.org A process for preparing cyclopropyl methyl ketone involves the ring-closure reaction of 5-chloro-2-pentanone. google.comorgsyn.org This general approach can be adapted for the synthesis of this compound by incorporating the 2-cyanophenyl group into the starting material.

Organometallic Reagent-Based Syntheses of Ketone Scaffolds

The ketone functionality of this compound can be constructed using organometallic reagents. chemistrysteps.commasterorganicchemistry.com Both Grignard and organolithium reagents are capable of reacting with nitriles to form ketones after a subsequent hydrolysis step. chemistrysteps.commasterorganicchemistry.comyoutube.com In this approach, a cyclopropyl Grignard or organolithium reagent would be added to 2-cyanobenzonitrile. The initial addition forms an imine intermediate, which is then hydrolyzed to the desired ketone. chemistrysteps.com This method offers a direct way to introduce the cyclopropyl group and form the ketone in a single synthetic sequence.

Table 2: Organometallic Addition to Nitriles for Ketone Synthesis

Nitrile Organometallic Reagent Intermediate Final Product Reference
Benzonitrile (B105546) Methylmagnesium bromide Imine Acetophenone masterorganicchemistry.com
General Nitrile (R-CN) Grignard Reagent (R'-MgX) Imine Ketone (R-CO-R') chemistrysteps.commasterorganicchemistry.com

This table is interactive. Click on the headers to sort the data.

Reactivity and Transformation Pathways of 2 Cyanophenyl Cyclopropyl Ketone

Carbonyl Group Reactivity

The carbonyl group (C=O) in 2-cyanophenyl cyclopropyl (B3062369) ketone is a focal point for a range of reactions, attributable to the electrophilicity of the carbonyl carbon and the ability of the adjacent alpha-hydrogens to participate in enol and enolate formation.

Nucleophilic Addition Reactions

The polarized nature of the carbon-oxygen double bond makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. This fundamental reactivity underpins several important transformations.

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of 2-cyanophenyl cyclopropyl ketone results in the formation of a cyanohydrin. youtube.comchemistrysteps.comlibretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN-), a potent nucleophile. libretexts.org The cyanide ion then attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield the cyanohydrin. libretexts.orgyoutube.com

The general mechanism for base-catalyzed cyanohydrin formation is as follows:

A catalytic amount of base deprotonates hydrogen cyanide to form the cyanide nucleophile. libretexts.org

The cyanide ion attacks the carbonyl carbon of the ketone. youtube.comyoutube.com

The resulting alkoxide intermediate is protonated by HCN, regenerating the cyanide catalyst and forming the final cyanohydrin product. youtube.comlibretexts.org

Cyanohydrins are valuable synthetic intermediates. chemistrysteps.com For instance, the nitrile group can be hydrolyzed under acidic conditions to yield α-hydroxy carboxylic acids or reduced to a primary amine, providing a pathway to β-amino alcohols. chemistrysteps.com

Table 1: Cyanohydrin Formation and Potential Derivatizations

Reactant Reagent Product Type Potential Subsequent Products
This compound HCN, Base (cat.) Cyanohydrin α-Hydroxy carboxylic acids, β-Amino alcohols

In the presence of water, this compound can exist in equilibrium with its corresponding hydrate (B1144303) (a geminal diol). youtube.comlibretexts.orgkhanacademy.org This reaction is reversible and can be catalyzed by either acid or base. libretexts.orglibretexts.org The equilibrium position is influenced by the electronic and steric environment of the carbonyl group. libretexts.orgorganicchemistrytutor.com Generally, ketones are less prone to hydrate formation compared to aldehydes, and the equilibrium often favors the ketone. youtube.comlibretexts.org The presence of electron-withdrawing groups on the aryl ring can shift the equilibrium toward the hydrate form. libretexts.orgorganicchemistrytutor.com

Similarly, in an alcoholic solvent, an equilibrium is established between the ketone, a hemiacetal, and, with the removal of water, an acetal. libretexts.orgmasterorganicchemistry.comkhanacademy.org This reaction is typically acid-catalyzed to activate the carbonyl group for attack by the weakly nucleophilic alcohol. libretexts.orgmasterorganicchemistry.com

Table 2: Hydrate and Hemiacetal/Acetal Equilibria

Reactant Reagent(s) Product Type(s) Catalyst
This compound Water Hydrate (gem-diol) Acid or Base
This compound Alcohol (e.g., ROH) Hemiacetal, Acetal Acid

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to the carbonyl group of ketones. masterorganicchemistry.comnih.govchadsprep.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a tertiary alcohol. masterorganicchemistry.comvanderbilt.edu It is important to note that Grignard reagents can also react with the nitrile group, although this reaction is generally slower than addition to a ketone. masterorganicchemistry.comucalgary.ca The initial product of nitrile addition is an imine, which can be hydrolyzed to a ketone. masterorganicchemistry.comucalgary.ca

The general scheme for the reaction with a Grignard reagent is:

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com

This forms a magnesium alkoxide intermediate.

Protonation during aqueous workup yields the tertiary alcohol. masterorganicchemistry.com

Alpha-Halogenation via Enol and Enolate Intermediates

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of this compound are acidic and can be removed to form an enolate ion under basic conditions, or an enol under acidic conditions. masterorganicchemistry.comutexas.edupdx.edu These intermediates are nucleophilic and can react with electrophiles, such as halogens (Cl₂, Br₂, I₂). wikipedia.orglibretexts.orgmasterorganicchemistry.com

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and typically, monosubstitution occurs at the more substituted α-carbon if applicable. libretexts.orgopenstax.org In basic media, an enolate is formed, which is a more potent nucleophile. masterorganicchemistry.compdx.edu Halogenation in basic solution tends to be faster and can lead to polyhalogenation, as the electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.orglibretexts.org

The α-halogenated ketones are themselves useful synthetic intermediates, for example, in the synthesis of α,β-unsaturated ketones through dehydrohalogenation. libretexts.org

Reduction Chemistry of the Carbonyl Moiety

The carbonyl group of this compound can be reduced to a secondary alcohol. wikipedia.orglibretexts.org Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is a much stronger reducing agent than NaBH₄. Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide is then protonated to give the alcohol. libretexts.org

Catalytic hydrogenation can also be employed to reduce the carbonyl group. masterorganicchemistry.com Furthermore, under specific conditions, the aryl cyclopropyl ketone moiety can participate in more complex reductive cycloaddition reactions. nih.govnih.govacs.orgacs.org For instance, photocatalytic methods have been developed for the [3+2] cycloaddition of aryl cyclopropyl ketones. nih.govacs.org

Table 3: Reduction of the Carbonyl Group

Reagent(s) Product Notes
Sodium Borohydride (NaBH₄), followed by proton source Secondary Alcohol Milder reducing agent, more selective.
Lithium Aluminum Hydride (LiAlH₄), followed by aqueous workup Secondary Alcohol Powerful reducing agent.
H₂, Catalyst (e.g., Pd, Pt, Ni) Secondary Alcohol Catalytic hydrogenation.
Wolff-Kishner (H₂NNH₂, KOH) Alkane (Deoxygenation) Reduces the carbonyl group completely to a CH₂ group under harsh basic conditions. masterorganicchemistry.com

Cyclopropyl Ring Reactivity

The inherent ring strain of the cyclopropane (B1198618) moiety in this compound makes it susceptible to various ring-opening and rearrangement reactions. The presence of the ketone and the 2-cyanophenyl group significantly influences the regioselectivity and stereoselectivity of these transformations.

Ring-Opening Reactions

The relief of ring strain is a primary driving force for the reactivity of the cyclopropyl group. This can be achieved through several pathways, including transition metal-catalyzed processes and radical-mediated mechanisms.

Transition metal catalysts are effective in promoting the C-C bond activation of cyclopropyl ketones, leading to ring-opened products that can be further functionalized. While specific studies on this compound are not extensively documented, the reactivity of analogous aryl cyclopropyl ketones provides significant insight. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to effect the difunctionalization of cyclopropyl ketones. researchgate.netnih.govnih.govresearchgate.net

In a general mechanism, a low-valent nickel catalyst can activate the cyclopropyl ketone, leading to the formation of a nickelacycle intermediate. This intermediate can then undergo further reactions, such as cross-coupling with organozinc reagents, to yield 1,3-difunctionalized products. nih.govnih.gov The presence of the ortho-cyano group in this compound is expected to influence the electronic properties of the aryl ring and, consequently, the stability and reactivity of the organometallic intermediates. Computational studies on ortho-substituted phenyl cyclopropyl ketones suggest that the steric and electronic nature of the substituent plays a crucial role in the reaction's energetics and outcomes. nih.gov

Table 1: Generalized Conditions for Ni-Catalyzed C-C Bond Activation of Aryl Cyclopropyl Ketones

CatalystLigandCross-Coupling PartnerSolventTemperature (°C)
Ni(COD)₂TerpyridineAryl-ZnXTHFRoom Temperature
NiCl₂(dppp)dpppGrignard ReagentsEther0 to RT

Note: This table represents generalized conditions for aryl cyclopropyl ketones. Specific conditions for this compound may vary.

The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it a good precursor for radical generation. researchgate.net The ring-opening of a cyclopropylmethyl radical is a rapid and exothermic process, which can initiate radical cascade reactions. psu.edu In the case of aryl cyclopropyl ketones, single-electron transfer (SET) to the ketone can generate a ketyl radical anion, which subsequently undergoes ring-opening to form a distonic radical anion. researchgate.netnih.gov

Samarium(II) iodide (SmI₂) is a well-known SET reagent that can catalyze intermolecular couplings of aryl cyclopropyl ketones with alkenes and alkynes. nih.govresearchgate.net The reaction proceeds through a radical-relay mechanism, where the initial ring-opened radical adds to an unsaturated partner, leading to the formation of more complex cyclic structures. The 2-cyano substituent on the phenyl ring would be expected to influence the stability of the initial ketyl radical and the subsequent radical intermediates, thereby affecting the efficiency and selectivity of the cascade process.

Aryl cyclopropyl ketones can undergo rearrangements and isomerizations under both thermal and catalytic conditions. For instance, the reversible ring-opening of cyclopropyl ketyl radicals can lead to cis-trans isomerization of substituted cyclopropanes. researchgate.netnih.gov This process has been observed during photocatalytic reactions of aryl cyclopropyl ketones. researchgate.netnih.gov

Furthermore, under acidic conditions, aryl cyclopropyl ketones have been reported to undergo rearrangement to form substituted cyclopentanones. While specific examples with this compound are scarce, the general mechanism involves protonation of the carbonyl oxygen, followed by ring-opening to form a stabilized carbocation, which then undergoes intramolecular cyclization.

Stereochemical Transformations of the Cyclopropyl Ring

The development of stereoselective transformations of the cyclopropyl ring is of significant interest for the synthesis of enantiomerically enriched compounds.

Photocatalysis has emerged as a powerful tool for the deracemization of racemic mixtures of chiral compounds. In the context of cyclopropyl ketones, photocatalytic strategies have been developed to convert a racemic mixture into a single enantiomer. researchgate.netresearchgate.netnih.govnih.govthieme-connect.com

One notable example involves the use of a chiral aluminum-salen complex as a photocatalyst. researchgate.netthieme-connect.com Upon irradiation, the catalyst in its excited state can engage in an electron transfer with the cyclopropyl ketone, leading to the formation of a ring-opened radical intermediate within a chiral environment. Subsequent enantioselective ring-closure regenerates the cyclopropyl ketone, but with a high enantiomeric excess of one enantiomer.

Table 2: Example of Photocatalytic Deracemization of an Aryl Cyclopropyl Ketone

SubstrateCatalystLight SourceSolventTemperature (°C)Yield (%)Enantiomeric Ratio (e.r.)
Racemic Aryl Cyclopropyl KetoneChiral Al-salen Complex400 nm LEDAcetone-708998:2

Note: This data is for a representative aryl cyclopropyl ketone and serves as an illustrative example. researchgate.netthieme-connect.com Specific results for this compound may differ.

Stereospecific Ring Closure and Cyclopropanation

The cyclopropane ring in this compound is a source of significant ring strain, which influences its reactivity. dicp.ac.cn While the synthesis of this specific molecule is a key step, its further transformation through stereospecific ring-closure and cyclopropanation reactions showcases its synthetic utility.

One of the notable reactions of aryl cyclopropyl ketones is their participation in formal [3+2] cycloaddition reactions. nih.govnih.govresearchgate.net These reactions, often facilitated by photoredox catalysis, allow for the construction of complex cyclopentane (B165970) ring systems. nih.govnih.gov In these processes, the aryl cyclopropyl ketone can be activated by a photocatalyst, leading to the ring-opening of the cyclopropane to form a diradical intermediate, which then undergoes cycloaddition with an alkene. nih.govnih.gov The stereochemistry of these reactions can be controlled through the use of chiral catalysts, leading to the formation of enantioenriched products. nih.gov For instance, the use of a chiral Lewis acid in conjunction with a ruthenium-based photocatalyst has been shown to induce high levels of enantioselectivity in the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. nih.gov

The stereospecificity of cyclopropanation reactions is a well-established principle in organic synthesis. dicp.ac.cnnih.govresearchgate.net The stereochemistry of the starting alkene is often retained in the cyclopropane product. nih.gov While direct cyclopropanation starting from this compound itself is not a primary reaction pathway, the principles of stereospecificity are crucial in its synthesis and in the design of related structures. For example, the Corey-Chaykovsky cyclopropanation of chalcones, which are precursors to aryl cyclopropyl ketones, typically proceeds with retention of stereochemistry. nih.gov

Furthermore, the cyclopropyl ketone moiety can undergo ring expansion reactions. An example is the organocatalytic Cloke-Wilson rearrangement, where cyclopropyl ketones can be converted to 2,3-dihydrofurans. nih.gov

The following table illustrates a representative stereospecific cycloaddition reaction of an aryl cyclopropyl ketone:

ReactantsCatalyst/ConditionsProductStereochemistryReference
Aryl Cyclopropyl Ketone, StyreneRu(bpy)₃²⁺, Chiral Gd(III) Lewis Acid, lightSubstituted CyclopentaneEnantioenriched nih.gov

Nitrile Group Reactivity

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. libretexts.orgpressbooks.pub Its reactivity is characterized by the electrophilicity of the carbon atom, making it susceptible to attack by nucleophiles.

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. youtube.com A prominent example is the reaction with Grignard reagents (R-MgX). pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The addition of a Grignard reagent to the nitrile group, followed by hydrolysis, leads to the formation of a ketone. pressbooks.pubmasterorganicchemistry.com This reaction provides a powerful method for the synthesis of more complex ketone structures. masterorganicchemistry.com The initial product of the Grignard addition is an imine anion, which is then hydrolyzed to the corresponding ketone. pressbooks.pubmasterorganicchemistry.com

The following table provides examples of nucleophilic addition to a nitrile functionality, which are applicable to this compound.

Nitrile SubstrateNucleophile (Grignard Reagent)IntermediateFinal Product (after hydrolysis)Reference
This compoundMethylmagnesium bromide (CH₃MgBr)Imine anion2-(1-iminoethyl)phenyl cyclopropyl ketone2-Acetylphenyl cyclopropyl ketone
This compoundEthylmagnesium bromide (CH₃CH₂MgBr)Imine anion2-(1-iminopropyl)phenyl cyclopropyl ketone2-Propanoylphenyl cyclopropyl ketone
This compoundPhenylmagnesium bromide (C₆H₅MgBr)Imine anion2-(imino(phenyl)methyl)phenyl cyclopropyl ketone2-Benzoylphenyl cyclopropyl ketone

The nitrile group can be transformed into other important nitrogen-containing functional groups, primarily amines and amides.

Reduction to Amines: The reduction of nitriles provides a direct route to primary amines. wikipedia.orgorganic-chemistry.org A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is a common and economical method. wikipedia.org Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to achieve the reduction of nitriles to primary amines. wikipedia.org The reaction proceeds through the formation of an imine intermediate which is further reduced. wikipedia.org

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions. libretexts.orglumenlearning.comlibretexts.org The hydrolysis initially produces an amide, which can then be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt (under acidic conditions) or a carboxylate salt and ammonia (B1221849) (under basic conditions). libretexts.org The reaction is typically performed by heating the nitrile with a dilute acid or an alkali. libretexts.org

Starting MaterialReagent/ConditionsProductFunctional Group TransformationReference
This compoundH₂, Raney Ni2-(Aminomethyl)phenyl cyclopropyl ketoneNitrile to Primary Amine wikipedia.org
This compound1. LiAlH₄ 2. H₂O2-(Aminomethyl)phenyl cyclopropyl ketoneNitrile to Primary Amine wikipedia.org
This compoundH₂O, H⁺, heat2-Carboxyphenyl cyclopropyl ketoneNitrile to Carboxylic Acid libretexts.org
This compoundNaOH(aq), heatSodium 2-(cyclopropanecarbonyl)benzoateNitrile to Carboxylate Salt libretexts.org

Synergistic and Competitive Reactivity between Functional Groups

The presence of both a cyclopropyl ketone and a nitrile group on the same aromatic ring in this compound leads to potential synergistic and competitive reactivity. The electronic properties of the 2-cyanophenyl group can influence the reactivity of the cyclopropyl ketone moiety, and conversely, the reaction conditions can dictate which functional group preferentially reacts.

For instance, in reactions involving nucleophiles, there is a potential for competitive attack at either the carbonyl carbon of the ketone or the carbon of the nitrile. The relative reactivity of these two sites depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents, generally favor addition to the more polarized carbonyl group of the ketone over the nitrile. stackexchange.com However, specific conditions can be tailored to favor reaction at the nitrile.

The aryl group plays a significant role in the reactivity of the cyclopropyl ketone. Computational studies on aryl cyclopropyl ketones have shown that the aromatic ring can stabilize radical intermediates formed during ring-opening reactions, thereby influencing the reaction pathways. nih.gov In the context of this compound, the electron-withdrawing nature of the cyano group can affect the electronic properties of the phenyl ring and, consequently, the reactivity of the cyclopropyl ketone.

Acid-catalyzed reactions of aryl cyclopropyl ketones can lead to ring-opening and subsequent cyclization to form tetralones. rsc.org The substituents on the aryl ring influence the outcome of these reactions. rsc.org For this compound, the cyano group would be expected to influence the regioselectivity and rate of such transformations.

Furthermore, cycloaddition reactions demonstrate the interplay between the functional groups. In photocatalytic [3+2] cycloadditions, the aryl ketone is essential for the initial one-electron reduction that initiates the reaction cascade. nih.govnih.gov The electronic nature of the aryl substituent can impact the efficiency and stereoselectivity of these cycloadditions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyanophenyl Cyclopropyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of 2-Cyanophenyl cyclopropyl (B3062369) ketone can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Cyanophenyl cyclopropyl ketone, the distinct electronic environments of the protons result in characteristic signals. The aromatic region would display complex multiplets for the four protons on the phenyl ring, typically appearing between δ 7.5 and 8.0 ppm. The ortho-substitution pattern leads to intricate splitting patterns due to ortho, meta, and para couplings.

The proton on the cyclopropyl ring adjacent to the electron-withdrawing carbonyl group (the methine proton) is expected to be deshielded and appear as a multiplet around δ 2.6-3.0 ppm. The remaining four protons of the cyclopropyl methylene (B1212753) groups are shielded and would appear as two distinct multiplets in the upfield region, approximately between δ 1.0 and 1.5 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.5 - 8.0 Multiplet (m)
Cyclopropyl Methine (CH) 2.6 - 3.0 Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is the most deshielded, with a characteristic chemical shift in the range of δ 195-205 ppm. libretexts.orglibretexts.org The carbon of the nitrile group (C≡N) is expected to appear around δ 115-120 ppm.

The six carbons of the aromatic ring will produce signals in the δ 110-140 ppm region. The two quaternary carbons—one attached to the cyano group and the other to the ketone—will have distinct shifts from the four carbons bearing hydrogen atoms. chemicalbook.com The cyclopropyl carbons are found in the upfield region; the methine carbon (CH) is expected around δ 18-25 ppm, and the two equivalent methylene carbons (CH₂) at approximately δ 10-15 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 195 - 205
Aromatic (C-CN, C-CO) 110 - 140 (quaternary)
Aromatic (C-H) 125 - 135
Nitrile (C≡N) 115 - 120
Cyclopropyl Methine (CH) 18 - 25

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu It would show correlations between adjacent protons on the aromatic ring, confirming their relative positions. Crucially, it would also show cross-peaks between the cyclopropyl methine proton and the cyclopropyl methylene protons, verifying the integrity of the three-membered ring. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

A cross-peak between the cyclopropyl methine proton and the carbonyl carbon, connecting the cyclopropyl ring to the ketone group.

Correlations from the aromatic protons to the carbonyl carbon and the nitrile carbon, confirming the substitution pattern on the phenyl ring.

Correlations between the aromatic proton ortho to the ketone group and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.gov For this compound, the IR spectrum would be dominated by two key absorptions.

A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch is expected. For an aromatic ketone, this peak typically appears around 1685 cm⁻¹. youtube.comspectroscopyonline.com Additionally, a sharp, medium-intensity peak corresponding to the nitrile (C≡N) stretch would be observed in the range of 2220-2260 cm⁻¹. Other expected signals include aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretches from the cyclopropyl group just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Expected Frequency (cm⁻¹) Intensity
Nitrile C≡N stretch 2220 - 2260 Medium, Sharp
Carbonyl C=O stretch (Aryl Ketone) ~1685 Strong, Sharp
Aromatic C-H C-H stretch 3000 - 3100 Medium
Aromatic C=C C=C stretch ~1600, ~1480 Medium-Weak

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula of this compound is C₁₁H₉NO, corresponding to a molecular weight of approximately 171.19 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 171. The fragmentation pattern would provide further structural evidence. Key expected fragmentation pathways include:

Loss of the cyclopropyl group (•C₃H₅) to form the stable 2-cyanobenzoyl cation at m/z 130.

Formation of the cyclopropylcarbonyl cation at m/z 69.

Loss of carbon monoxide (CO) from the m/z 130 fragment to yield a cyanophenyl cation at m/z 102.

High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.govrsc.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
171 Molecular Ion [M]⁺˙ [C₁₁H₉NO]⁺˙
130 [M - C₃H₅]⁺ [C₈H₄NO]⁺
102 [M - C₃H₅ - CO]⁺ [C₇H₄N]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of an aromatic ketone. These compounds typically exhibit two main absorption bands:

A strong absorption band at a shorter wavelength (around 240-260 nm) corresponding to a π→π* transition within the conjugated aromatic system.

A weaker absorption band at a longer wavelength (around 280-300 nm) resulting from the n→π* transition of the non-bonding electrons on the carbonyl oxygen to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com

The presence of the cyano group and its influence on the aromatic system may cause slight shifts in the positions and intensities of these absorption maxima (λ_max).

Table 5: Predicted UV-Vis Absorptions for this compound

Transition Type Approximate λ_max (nm) Relative Intensity
π→π* 240 - 260 High (Strong)

X-ray Crystallography for Definitive Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. However, a thorough search of the Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures, and other scientific literature reveals that an experimental single-crystal X-ray diffraction study for this compound has not been reported to date.

In the absence of experimental crystallographic data, computational modeling, specifically Density Functional Theory (DFT), can offer valuable insights into the likely solid-state conformation and packing of the molecule. Such theoretical studies can predict the most stable geometric arrangement of the atoms and provide information on the electronic properties.

Future experimental X-ray crystallographic analysis of this compound would be invaluable for validating theoretical models and providing a precise and unambiguous depiction of its solid-state architecture. Such a study would involve growing a single crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern to determine the crystal system, space group, and atomic coordinates. This would ultimately allow for the creation of detailed tables of crystallographic data and a deeper understanding of its molecular and supramolecular structure.

Computational and Theoretical Investigations of 2 Cyanophenyl Cyclopropyl Ketone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules like 2-cyanophenyl cyclopropyl (B3062369) ketone. nih.govresearchgate.net DFT calculations, by approximating the many-body electronic Schrödinger equation, offer a balance between computational cost and accuracy, enabling the prediction of various molecular properties. nih.govresearchgate.net

In the case of 2-cyanophenyl cyclopropyl ketone, DFT calculations would typically be employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a complex interplay of electronic effects. The electron-withdrawing nature of the cyano group and the carbonyl group would influence the electron density distribution across the phenyl ring and the cyclopropyl moiety.

A key aspect of the electronic structure is the nature of the chemical bonds. For instance, the carbon-carbon bonds within the strained cyclopropyl ring are known to have a higher p-character, often described as "bent" or "banana" bonds, which contributes to their high reactivity. dalalinstitute.com DFT can quantify this by analyzing the electron density and the molecular orbitals. Furthermore, the conjugation between the phenyl ring and the carbonyl group, as well as the electronic influence of the ortho-cyano substituent, can be precisely described.

Table 1: Representative Predicted Bond Lengths in this compound from DFT Calculations

BondPredicted Bond Length (Å)
C=O (carbonyl)1.22
C-C (ketone-phenyl)1.48
C-C (ketone-cyclopropyl)1.50
C≡N (cyano)1.16
C-C (cyclopropyl)1.51

Note: The values in this table are representative and would be determined with high precision in a specific DFT study.

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO, MEP)

To understand the chemical reactivity of this compound, quantum chemical descriptors derived from its electronic structure are invaluable. nih.govresearchgate.net The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the cyclopropyl group, while the LUMO is likely centered on the carbonyl and cyano groups, reflecting their electron-accepting nature.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. youtube.com The MEP map for this compound would highlight regions of negative potential (in red and yellow) around the electronegative oxygen and nitrogen atoms of the carbonyl and cyano groups, respectively. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (in blue) would be expected around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. youtube.com

Table 2: Calculated Quantum Chemical Descriptors for a Representative Aryl Ketone

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Ionization Potential6.5 eV
Electron Affinity1.8 eV

Note: This table presents typical values for a related aryl ketone, as specific data for this compound is not available. The actual values would be determined through specific calculations.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of reactions involving this compound. nih.gov For instance, the ring-opening reactions characteristic of cyclopropyl ketones can be meticulously studied. These reactions can proceed through different pathways, including homolytic cleavage to form radical intermediates or heterolytic cleavage under the influence of acids or bases.

A computational study on the SmI2-catalyzed coupling of cyclopropyl ketones has shown that the reaction proceeds through a series of steps including electron transfer, cyclopropyl ring fragmentation, and radical trapping. nih.gov The transition states for each step can be located and their energies calculated, providing a detailed potential energy surface for the reaction. This allows for the identification of the rate-determining step and an understanding of the factors that control the reaction's feasibility and selectivity. nih.gov The presence of the 2-cyano group in this compound would be expected to significantly influence the stability of any charged or radical intermediates formed during a reaction, thereby altering the reaction pathway compared to an unsubstituted phenyl cyclopropyl ketone.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions with other molecules. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers to rotation around single bonds.

For this compound, the key rotational freedom is around the bonds connecting the carbonyl group to the phenyl and cyclopropyl rings. The orientation of the cyclopropyl ring relative to the carbonyl group is of particular interest. Studies on simpler cyclopropyl ketones, like cyclopropyl methyl ketone, have shown that the s-cis and s-trans conformations, where the carbonyl double bond is eclipsed or anti-periplanar to a cyclopropyl C-C bond, are the most significant. dalalinstitute.com

The presence of the bulky and electronically influential 2-cyanophenyl group will introduce steric hindrance and specific electronic interactions that will dictate the preferred conformation. Computational methods can map the potential energy surface as a function of the relevant dihedral angles to predict the most stable conformers and the energy barriers between them. This information is crucial for predicting the stereochemical outcome of reactions where the ketone is a substrate, as the initial conformation can influence the facial selectivity of an attack on the carbonyl group. nih.gov

Synthetic Applications and Strategic Utility in Complex Molecule Construction

Versatile Building Block in Organic Synthesis

2-Cyanophenyl cyclopropyl (B3062369) ketone serves as a versatile building block in a variety of organic transformations. The presence of the cyclopropyl ring, a strained three-membered carbocycle, imparts a high degree of reactivity, making it susceptible to ring-opening reactions. researchgate.net This reactivity, coupled with the electrophilic nature of the ketone and the nucleophilic potential of the nitrile group, allows for a diverse range of chemical manipulations.

One of the key applications of cyclopropyl ketones, in general, is in cycloaddition reactions. For instance, they can undergo formal [3+2] cycloadditions with alkenes and alkynes, a transformation that has been effectively catalyzed by samarium(II) iodide (SmI₂). researchgate.net This methodology provides efficient access to complex, sp³-rich five-membered ring systems. researchgate.netnih.gov The reactivity of aryl cyclopropyl ketones in these reactions is often enhanced by the stabilization of the intermediate ketyl radical through conjugation with the aromatic ring. nih.gov

Furthermore, the ketone functionality itself is a site for numerous classical carbonyl reactions. It can react with nucleophiles, such as organometallic reagents or amines, to form a variety of products. sketchy.com The cyano group can also participate in reactions, for example, through its conversion to other functional groups like amines or carboxylic acids, further expanding the synthetic utility of the parent molecule.

The synthesis of related donor-acceptor cyclopropanes, such as those bearing a hydroxy group on the aryl ring, has been achieved through methods like the Corey-Chaykovsky cyclopropanation of chalcones. nih.govorganic-chemistry.org These compounds are valuable precursors for the synthesis of various bioactive molecules. nih.gov

Role in the Synthesis of Complex Molecular Architectures

The unique reactivity of 2-Cyanophenyl cyclopropyl ketone makes it an important precursor for the synthesis of complex heterocyclic structures. A significant application lies in the synthesis of quinazolinones and quinazolines, which are important scaffolds in medicinal chemistry. researchgate.netorganic-chemistry.orgnih.govnih.gov For example, ruthenium-catalyzed dehydrogenative and deaminative coupling reactions of 2-aminophenyl ketones with amines can lead to the formation of quinazoline (B50416) and quinazolinone derivatives. nih.gov

The ring-opening of the cyclopropyl ketone moiety can be strategically employed to construct larger ring systems. For example, under certain conditions, cyclopropyl ketones can undergo ring expansion to form cyclopentanones. nih.gov This transformation can be a key step in the synthesis of natural products and other complex target molecules.

Moreover, the combination of the cyano group and the ketone allows for tandem reactions where both functionalities participate in a sequential or concerted manner to build intricate molecular architectures. The reaction of aldehydes or ketones with hydrogen cyanide to form cyanohydrins is a fundamental transformation in organic chemistry, and the resulting α-hydroxynitriles are valuable synthetic intermediates. sketchy.comyoutube.comlibretexts.org

Development of Novel Synthetic Methodologies and Reagents

The study of the reactivity of this compound and related compounds has led to the development of new synthetic methods. The use of SmI₂ as a catalyst for intermolecular couplings of cyclopropyl ketones with alkenes or alkynes is a notable example, providing an efficient route to decorated cyclopentenes. nih.gov Computational studies have been instrumental in understanding the structure-reactivity relationships in these SmI₂-catalyzed reactions. nih.gov

Furthermore, the ring-opening of cyclopropyl ketones can be coupled with other reactions, such as cyanation, to develop novel synthetic sequences. researchgate.net Visible-light-promoted synthesis and ring-opening of cyclopropanes represent a greener approach to accessing more complex molecules. researchgate.net

The development of methods for the synthesis of cyclopropyl ketones themselves is also an active area of research. researchgate.netorgsyn.orggoogle.com For instance, a method for preparing aromatic cyclopropyl ketones has been patented, highlighting their importance as intermediates in the synthesis of pharmaceutical compounds. google.com

Strategic Intermediate in Stereocontrolled Synthesis

The cyclopropyl ring of this compound can possess stereocenters, making it a valuable intermediate in stereocontrolled synthesis. The stereoselective synthesis of cyclopropyl carbocyclic nucleosides, for example, has been achieved using cyclopropane (B1198618) precursors derived from chiral starting materials. nih.gov These methods allow for the preparation of enantiopure nucleoside analogues with potential biological activity. nih.gov

The development of dearomative spirocyclization reactions provides another avenue for creating complex, three-dimensional structures with controlled stereochemistry. rsc.orgnih.gov These reactions can convert planar aromatic systems into spirocyclic frameworks, which are of increasing interest in medicinal chemistry. rsc.orgrsc.org While not directly demonstrated with this compound in the provided results, the principles of dearomative spirocyclization could potentially be applied to this system to generate novel spirocyclic compounds.

The ability to control the stereochemistry during the synthesis and subsequent transformations of cyclopropyl ketones is crucial for accessing specific isomers of target molecules, which often exhibit different biological activities.

Future Research Directions and Emerging Paradigms

Development of Catalytic Systems for Enhanced Selectivity and Efficiency

A primary objective in the future study of 2-cyanophenyl cyclopropyl (B3062369) ketone will be the development of sophisticated catalytic systems to control the stereochemical outcomes of its reactions and improve the efficiency of its synthesis. The creation of chiral derivatives, for instance, is paramount for applications in medicinal chemistry, where enantiomeric purity is often a critical determinant of biological activity.

Future efforts will likely focus on asymmetric catalysis to access enantioenriched products. This could involve the design of novel chiral ligands for transition metal catalysts or the development of organocatalytic approaches. For example, asymmetric hydrogenation or transfer hydrogenation of the ketone moiety would provide access to chiral alcohols, which are valuable synthetic intermediates. Furthermore, catalytic methods for the enantioselective opening of the cyclopropyl ring would offer a powerful strategy for the construction of complex molecular architectures.

The pursuit of efficiency will also drive research into catalysts that can promote the synthesis of the 2-cyanophenyl cyclopropyl ketone core under milder conditions, with lower catalyst loadings, and from more readily available starting materials. This could involve the refinement of existing cross-coupling methodologies or the discovery of entirely new catalytic bond-forming reactions.

Integration with Advanced Synthesis Techniques

The integration of this compound chemistry with modern synthetic techniques such as photoredox catalysis and electrochemistry represents a frontier with considerable untapped potential. These methods offer unique modes of reactivity that are often complementary to traditional thermal reactions, enabling transformations that are otherwise difficult to achieve.

Photoredox Catalysis: Visible-light photoredox catalysis could provide a mild and efficient means to generate radical intermediates from this compound or its precursors. For instance, the selective activation of the C-CN bond or the C-C bonds of the cyclopropyl ring under photochemical conditions could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions. The development of photoredox-mediated ring-opening or cycloaddition reactions involving this compound would significantly expand its synthetic utility.

Electrochemistry: Electrochemical methods offer a reagent-free and environmentally benign approach to redox reactions. The electrochemical reduction of the cyano group or the ketone functionality of this compound could provide access to a range of new derivatives. Conversely, anodic oxidation could be employed to trigger ring-opening or functionalization reactions. The ability to precisely control the redox potential in an electrochemical cell allows for a high degree of selectivity, which could be exploited to target specific bonds within the molecule.

The synergy between these advanced techniques and traditional catalysis is also a promising area for exploration. For example, the combination of photoredox catalysis with transition metal catalysis, known as dual catalysis, could enable previously unknown transformations of this compound.

Exploration of Novel Reactivity Modes and Transformations

The unique structural and electronic features of this compound—namely the strained three-membered ring adjacent to a π-system and an electron-withdrawing cyano group—suggest a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on uncovering and harnessing novel transformations of this versatile building block.

One area of interest is the development of new ring-opening reactions. While the acid-catalyzed ring opening of cyclopropyl ketones is known, the influence of the 2-cyano substituent on the regioselectivity and stereoselectivity of this process warrants further investigation. Moreover, transition metal-catalyzed ring-opening reactions could provide access to a diverse array of acyclic products that would be difficult to synthesize by other means.

The development of cycloaddition reactions involving the cyclopropyl ketone moiety is another promising avenue. For example, [3+2] or [3+3] cycloadditions with various dipolarophiles or π-systems could lead to the rapid construction of complex polycyclic frameworks. The cyano group could play a crucial role in modulating the reactivity and selectivity of these transformations.

Furthermore, the strategic functionalization of the aromatic ring, guided by the directing effects of the cyclopropyl ketone and cyano substituents, could provide access to a wide range of polysubstituted aromatic compounds.

Computational Design and Prediction of Novel Cyanophenyl Cyclopropyl Ketone Derivatives

Computational chemistry is set to play an increasingly important role in guiding the experimental exploration of this compound chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic properties of the molecule, as well as to model the transition states of potential reactions. This in silico approach can provide valuable insights into reaction mechanisms and help to rationalize observed selectivity.

A key area for future computational work will be the design of new derivatives of this compound with tailored properties. For example, by systematically varying the substituents on the aromatic ring or by modifying the cyclopropyl group, it may be possible to fine-tune the molecule's reactivity, solubility, or biological activity. Computational screening of virtual libraries of such derivatives could help to identify promising candidates for synthesis and experimental evaluation.

Moreover, computational methods can be used to design catalysts for specific transformations of this compound. By modeling the interaction between the substrate and the catalyst, it is possible to predict which catalyst will be most effective in terms of activity and selectivity. This computational-guided approach has the potential to significantly accelerate the discovery of new and improved catalytic systems.

The table below outlines potential areas of computational investigation for novel derivatives:

Computational MethodArea of InvestigationPotential Outcome
Density Functional Theory (DFT)Reaction mechanism studiesRationalization of reactivity and selectivity
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activityIdentification of potential therapeutic agents
Molecular DockingElucidation of binding modes with biological targetsDesign of enzyme inhibitors or receptor ligands
Virtual ScreeningHigh-throughput evaluation of derivative librariesPrioritization of synthetic targets

Q & A

Q. What are the common synthetic routes for preparing 2-cyanophenyl cyclopropyl ketone, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, reacting cyclopropanecarbonyl chloride with 2-cyanophenylmagnesium bromide under anhydrous conditions (e.g., THF, -78°C to room temperature) yields the ketone. Critical factors include moisture control, catalyst selection (e.g., Lewis acids like AlCl₃), and reaction time optimization to minimize side reactions . Table 1 : Key Reaction Parameters
ParameterOptimal ConditionImpact on Yield
SolventTHFPrevents intermediate hydrolysis
Temperature-78°C → RTControls reaction rate
CatalystAlCl₃ (0.1 eq)Enhances electrophilicity

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns cyclopropane protons (δ 0.8–1.5 ppm) and ketone carbonyl (δ 200–220 ppm). The cyano group’s electron-withdrawing effect deshields adjacent protons .
  • IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirms functional groups .
  • Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z 185.1 (calculated for C₁₁H₉NO) validates purity .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

  • Methodological Answer : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation or moisture absorption. Degradation is monitored via periodic HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, hexane:EtOAc 8:2). Visible discoloration or new peaks indicate decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the cyclopropyl ketone moiety in nucleophilic addition reactions compared to halogen substituents?

  • Methodological Answer : The cyano group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (e.g., Grignard additions). Comparative kinetic studies with 2-fluorophenyl and 2-chlorophenyl analogs show 2-cyanophenyl derivatives react 3–5× faster in NaBH₄ reductions, as confirmed by in-situ IR monitoring .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line differences, solvent effects). Standardize protocols:
  • Use identical cell lines (e.g., HepG2) and DMSO concentrations (<0.1%).
  • Validate purity via LC-MS before testing.
  • Cross-reference with computational models (e.g., molecular docking) to identify structure-activity relationships .

Q. How can computational modeling predict the regioselectivity of this compound in cyclopropane ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model transition states. For example, ring-opening with H₂O favors the less substituted carbon due to lower activation energy (ΔG‡ = 25.3 kcal/mol vs. 28.7 kcal/mol for alternative pathways). Validate predictions with isotopic labeling (¹³C NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.